![molecular formula C18H13BrN2O2 B5038929 N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide, also known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPN is a small molecule inhibitor of the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in the regulation of autophagy.
Mecanismo De Acción
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide inhibits the protein-protein interaction between Bcl-2 and Beclin-1, which is involved in the regulation of autophagy. Bcl-2 is an anti-apoptotic protein that inhibits autophagy by binding to Beclin-1, while Beclin-1 is a key regulator of autophagy. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide disrupts the Bcl-2/Beclin-1 complex, leading to the induction of autophagy.
Biochemical and Physiological Effects:
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to induce autophagy in various cell lines and animal models. Autophagy induction by N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been associated with the clearance of damaged proteins and organelles, which is important for maintaining cellular homeostasis. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models. In addition, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide is a small molecule inhibitor that can be easily synthesized in the laboratory. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to have high selectivity for the Bcl-2/Beclin-1 interaction, which makes it a valuable tool for studying the role of autophagy in various diseases. However, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has some limitations for lab experiments, including its potential toxicity and off-target effects. Therefore, careful dose optimization and control experiments are necessary when using N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide in lab experiments.
Direcciones Futuras
There are many future directions for the study of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide. One potential direction is to investigate the therapeutic potential of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide in various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the Bcl-2/Beclin-1 interaction. Additionally, the role of autophagy in various physiological and pathological conditions is still not fully understood, and further research is needed to elucidate the mechanisms underlying autophagy regulation.
Métodos De Síntesis
The synthesis of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide involves the reaction of 3-bromoaniline with 1-naphthoyl chloride in the presence of triethylamine. The reaction mixture is then purified by column chromatography to obtain the final product, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide. The synthesis method of N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been reported in the literature, and it is a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been shown to induce autophagy, which is a cellular process that plays a crucial role in the maintenance of cellular homeostasis and the clearance of damaged proteins and organelles. Autophagy dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases. Therefore, N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide has been investigated as a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-13-7-4-8-14(11-13)20-18(23)21-17(22)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWJDOYCQNMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N'-(1-naphthoyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

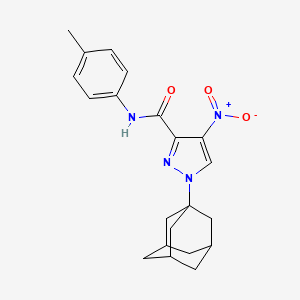

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
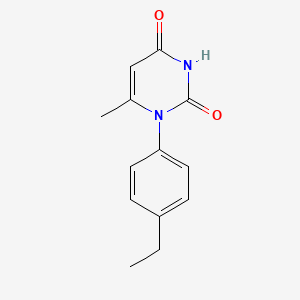
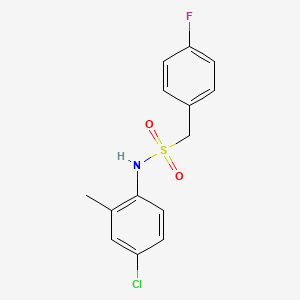


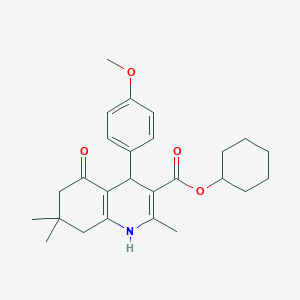
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-(methylthio)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5038903.png)
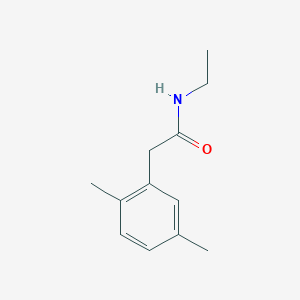
![2-(3-methylbutyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5038913.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5038922.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)